3-Methylcyclobutanol 3-Methylcyclobutanol
Brand Name: Vulcanchem
CAS No.: 20939-64-4
VCID: VC3814559
InChI: InChI=1S/C5H10O/c1-4-2-5(6)3-4/h4-6H,2-3H2,1H3
SMILES: CC1CC(C1)O
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol

3-Methylcyclobutanol

CAS No.: 20939-64-4

Cat. No.: VC3814559

Molecular Formula: C5H10O

Molecular Weight: 86.13 g/mol

* For research use only. Not for human or veterinary use.

3-Methylcyclobutanol - 20939-64-4

Specification

CAS No. 20939-64-4
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
IUPAC Name 3-methylcyclobutan-1-ol
Standard InChI InChI=1S/C5H10O/c1-4-2-5(6)3-4/h4-6H,2-3H2,1H3
Standard InChI Key BIAAEVYMOVFZDJ-UHFFFAOYSA-N
SMILES CC1CC(C1)O
Canonical SMILES CC1CC(C1)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methylcyclobutanol features a cyclobutane ring with a hydroxyl (-OH) group at carbon 1 and a methyl (-CH₃) group at carbon 3 (IUPAC name: 3-methylcyclobutan-1-ol). The SMILES notation, CC1CC(O)C1, underscores its stereochemistry, where the methyl and hydroxyl groups occupy adjacent positions on the strained ring .

Table 1: Fundamental Chemical Data

PropertyValue
CAS Number20939-64-4
Molecular FormulaC₅H₁₀O
Molecular Weight86.13 g/mol
Purity (Commercial)97%
Boiling Point132–134°C (estimated)
Density0.92 g/cm³ (predicted)

The cyclobutane ring imposes significant angle strain (≈25° deviation from ideal tetrahedral geometry), enhancing reactivity compared to larger cycloalkanols .

Stereoelectronic Effects

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common route involves the Grignard reaction of cyclobutanone with methylmagnesium bromide, followed by acidic workup:

Cyclobutanone+CH3MgBr3-Methylcyclobutanol+MgBr(OH)\text{Cyclobutanone} + \text{CH}_3\text{MgBr} \rightarrow \text{3-Methylcyclobutanol} + \text{MgBr(OH)}

This method yields ~60% crude product, requiring purification via fractional distillation .

Industrial Production

Large-scale synthesis employs catalytic hydrogenation of 3-methylcyclobutanone under high-pressure H₂ (5–10 atm) using Raney nickel. Process optimization achieves >90% conversion with minimal byproducts like cyclobutane .

Reactivity and Chemical Transformations

Oxidation Pathways

3-Methylcyclobutanol undergoes oxidation to 3-methylcyclobutanone using Jones reagent (CrO₃/H₂SO₄). The reaction proceeds via a chromate ester intermediate, with kinetics influenced by ring strain :

C5H10OCrO3/H2SO4C5H8O+H2O\text{C}_5\text{H}_{10}\text{O} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{C}_5\text{H}_8\text{O} + \text{H}_2\text{O}

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions with thionyl chloride (SOCl₂), yielding 1-chloro-3-methylcyclobutane. Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted cyclobutanol .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to AKT kinase inhibitors, where its rigid structure enhances binding affinity to hydrophobic enzyme pockets. Derivatives show IC₅₀ values of 10–50 nM in preclinical cancer models .

Polymer Chemistry

Incorporation into polycyclobutanol copolymers improves thermal stability (glass transition temperatures up to 210°C) while maintaining flexibility, making it suitable for aerospace composites .

ParameterRating
Skin Corrosion/IrritationCategory 2
Acute Toxicity (Oral)Category 4

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